molecular formula C5H4F3NO2S B11709269 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11709269
M. Wt: 199.15 g/mol
InChI Key: ROBNKCHOOIZDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione is a fluorinated organic compound that features a thiazolidine ring substituted with a trifluoroethyl group. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,2,2-trifluoroethylamine with thiazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as increased stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A fluorinated alcohol with similar trifluoroethyl group.

    2,2,2-Trifluoroethyl methacrylate: A monomer used in polymer synthesis.

    Tris(2,2,2-trifluoroethyl) borate: A reagent used in organic synthesis.

Uniqueness

3-(2,2,2-Trifluoroethyl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the thiazolidine ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C5H4F3NO2S

Molecular Weight

199.15 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C5H4F3NO2S/c6-5(7,8)2-9-3(10)1-12-4(9)11/h1-2H2

InChI Key

ROBNKCHOOIZDLN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.